
5-Chloro-8-ethynylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-8-ethynylquinoline is an organic compound with the molecular formula C₁₁H₆ClN. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes a chlorine atom at the 5th position and an ethynyl group at the 8th position on the quinoline ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the chlorination of 8-hydroxyquinoline to form 5-chloro-8-hydroxyquinoline, which is then subjected to further reactions to introduce the ethynyl group .
Industrial Production Methods: Industrial production of 5-Chloro-8-ethynylquinoline may involve large-scale chlorination and ethynylation processes. These methods are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-8-ethynylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products:
- Substitution reactions yield various substituted quinoline derivatives.
- Coupling reactions produce complex organic molecules with extended conjugation .
Scientific Research Applications
5-Chloro-8-ethynylquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of biological systems and as a probe in biochemical assays.
Medicine: Derivatives of quinoline, including this compound, have potential therapeutic applications, particularly in the development of antiviral and anticancer agents
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-8-ethynylquinoline involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the chlorine atom can form hydrogen bonds or halogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
5-Chloro-8-hydroxyquinoline: Similar in structure but with a hydroxyl group instead of an ethynyl group.
8-Ethynylquinoline: Lacks the chlorine atom at the 5th position.
5-Chloroquinoline: Lacks the ethynyl group at the 8th position
Uniqueness: 5-Chloro-8-ethynylquinoline is unique due to the presence of both the chlorine and ethynyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H6ClN |
|---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
5-chloro-8-ethynylquinoline |
InChI |
InChI=1S/C11H6ClN/c1-2-8-5-6-10(12)9-4-3-7-13-11(8)9/h1,3-7H |
InChI Key |
CKJNWAIZKZZVMK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (S)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]propanoate](/img/structure/B13692982.png)
![[3-(Chloromethoxy)propyl]benzene](/img/structure/B13692988.png)
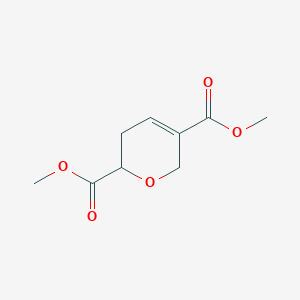
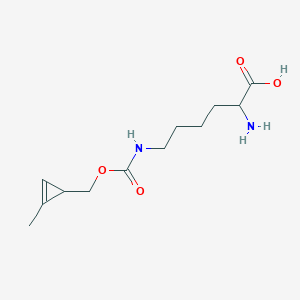
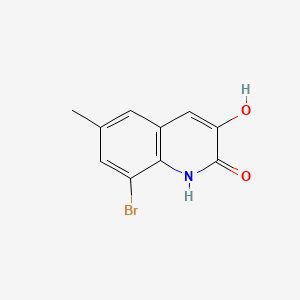
![10,11-Dihydro-9H-benzo[a]xanthene-8-carbaldehyde](/img/structure/B13693000.png)
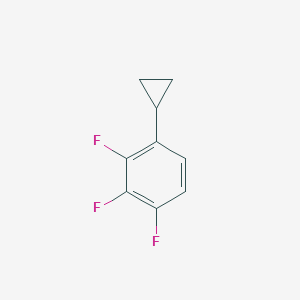
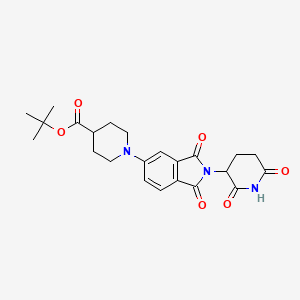
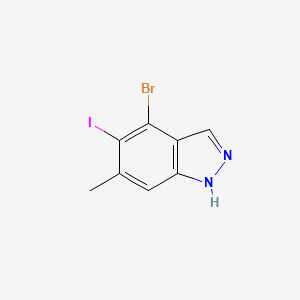
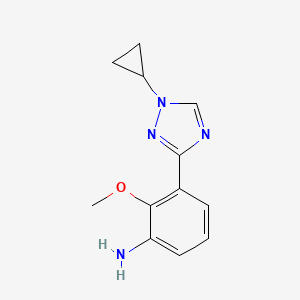
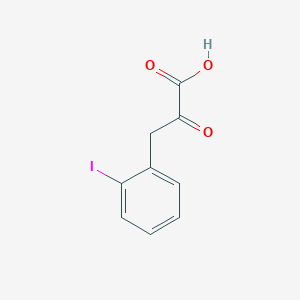

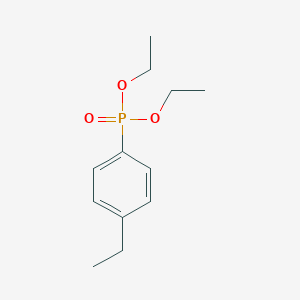
![2-[4-(tert-Butyl)phenyl]-1-methylindole](/img/structure/B13693048.png)
